2-Phenylpentanoic acid basic properties
2-Phenylpentanoic acid basic properties
An In-depth Technical Guide to 2-Phenylpentanoic Acid: Core Properties and Applications
Introduction
2-Phenylpentanoic acid, identified by CAS number 5558-45-2, is an aromatic carboxylic acid. Its structure features a pentanoic acid backbone with a phenyl group substituted at the alpha-carbon (position 2).[1] This structural arrangement places it within the broader class of 2-arylalkanoic acids, a motif of significant interest in medicinal chemistry. While not as widely known as some of its structural relatives, 2-phenylpentanoic acid serves as a valuable intermediate in organic synthesis and is a subject of investigation for potential biological activities.[1] Its physicochemical properties are dictated by the interplay between the hydrophobic phenyl ring and propyl chain, and the hydrophilic carboxylic acid functional group. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and safety protocols, tailored for researchers and professionals in drug development.
Physicochemical and Computed Properties
The fundamental properties of 2-Phenylpentanoic acid are summarized below. These characteristics are crucial for designing experimental protocols, predicting its behavior in various solvent systems, and understanding its potential interactions in biological systems.
| Property | Value | Source |
| IUPAC Name | 2-phenylpentanoic acid | PubChem[2] |
| Synonyms | 2-Phenyl-pentanoic acid, Phenylvaleric acid | CymitQuimica[1] |
| CAS Number | 5558-45-2 | CymitQuimica[1] |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[2] |
| Molecular Weight | 178.23 g/mol | PubChem[2] |
| Appearance | White to off-white solid | CymitQuimica[1] |
| Solubility | Moderately soluble in organic solvents; less soluble in water | CymitQuimica[1] |
| XLogP3-AA | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Chemical Synthesis and Reactivity
The synthesis of 2-phenylpentanoic acid can be conceptualized through established methods for creating 2-arylpropionic acids, which are structurally similar.[3] A common approach involves the alkylation of a phenylacetic acid derivative.
Conceptual Synthesis Workflow
A generalized synthetic route can be envisioned as follows:
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Deprotonation : A strong base, such as Lithium diisopropylamide (LDA), is used to deprotonate the alpha-carbon of a phenylacetic ester, creating a nucleophilic enolate.
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Alkylation : The enolate is then reacted with an appropriate alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane), to introduce the propyl group at the alpha-position.
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Hydrolysis : The resulting ester is hydrolyzed under acidic or basic conditions to yield the final 2-phenylpentanoic acid product.
This workflow highlights the core logic of forming the C-C bond at the alpha position to the phenyl ring and carboxylic acid.
Caption: Conceptual workflow for the synthesis of 2-phenylpentanoic acid.
Chemical Reactivity
The reactivity of 2-phenylpentanoic acid is dominated by its carboxylic acid functional group. This group imparts acidic properties and allows for a range of chemical transformations, making it a versatile synthetic intermediate.[1] Key reactions include:
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Esterification : Reaction with alcohols under acidic conditions to form esters.
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Amidation : Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride), to form amides.
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Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of 2-phenylpentanoic acid.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the alpha-proton adjacent to the carboxylic acid and phenyl group, and the aliphatic protons of the propyl chain. The carboxylic acid proton itself would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR : The carbon NMR spectrum will show characteristic signals for the carboxyl carbon (~175-185 ppm), the aromatic carbons, and the aliphatic carbons of the pentanoic acid chain.[4]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid group (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (~1700 cm⁻¹).[5]
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[2]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of 2-phenylpentanoic acid and for its quantification in reaction mixtures or biological matrices.
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Column Selection : A reverse-phase column (e.g., C18) is appropriate for this non-polar compound.
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Mobile Phase : A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of acid, such as phosphoric or formic acid to suppress ionization of the carboxyl group) is typically used.[6]
-
Isocratic or Gradient Elution : Depending on the sample matrix, either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be employed.
-
Detection : UV detection is suitable, as the phenyl group provides a strong chromophore, typically monitored around 254 nm.
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Quantification : A calibration curve is generated using standards of known concentration to quantify the amount of 2-phenylpentanoic acid in the sample.
Caption: Standard workflow for the HPLC analysis of 2-phenylpentanoic acid.
Applications in Drug Discovery and Development
While 2-phenylpentanoic acid itself is not a known therapeutic agent, its core structure is a key building block in medicinal chemistry.[1] The 2-arylalkanoic acid motif is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[3] Therefore, derivatives of 2-phenylpentanoic acid are of interest for synthesizing novel compounds with potential pharmacological activities.[7] Its utility lies in its role as a synthetic intermediate, allowing for the introduction of various functional groups through reactions at its carboxylic acid moiety to explore structure-activity relationships (SAR) in drug discovery programs.[1][8]
Safety and Handling
Understanding the hazards associated with 2-phenylpentanoic acid is critical for its safe handling in a laboratory setting. Based on aggregated GHS data, the compound presents several risks.[2][9]
GHS Hazard Classification
| Hazard Class | GHS Statement | Pictogram |
| Skin Corrosion/Irritation | H315 : Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation | Warning |
| Specific target organ toxicity | H335 : May cause respiratory irritation | Warning |
Source: PubChem, AK Scientific, Inc.[2][9]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[9][10] In case of dust formation, use an approved respirator.[11]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust.[10] Use only in a well-ventilated area.[9] Wash hands thoroughly after handling.[9]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
First Aid Measures :
-
Skin Contact : Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
References
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(4S)-2-methyl-4-phenyl-pentanoic acid - Optional[13C NMR] . Chemical Shifts. [Link]
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2-Phenylpentanoic acid | C11H14O2 | CID 238995 . PubChem, National Institutes of Health. [Link]
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(2S)-2-phenylpentanoic acid - Optional[FTIR] - Spectrum . SpectraBase. [Link]
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2-Methyl-5-phenylpentanoic acid | C12H16O2 | CID 13462814 . PubChem, National Institutes of Health. [Link]
-
2-phenylpropionic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]
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2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 . PubChem, National Institutes of Health. [Link]
-
2-Phenyllevulinic acid | C11H12O3 | CID 248480 . PubChem, National Institutes of Health. [Link]
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2-Oxo-5-phenylpentanoic acid - Optional[Vapor Phase IR] - Spectrum . SpectraBase. [Link]
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(D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues . ResearchGate. [Link]
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2-Phenylhexanoic acid - Optional[Vapor Phase IR] - Spectrum . SpectraBase. [Link]
-
CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid . Pharmaffiliates. [Link]
-
2-Methylpentanoic acid . SIELC Technologies. [Link]
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